molecular formula C10H8F4O2 B15162628 3,3,3-Trifluoro-1-(4-fluorophenyl)-2-hydroxy-2-methylpropan-1-one CAS No. 821789-44-0

3,3,3-Trifluoro-1-(4-fluorophenyl)-2-hydroxy-2-methylpropan-1-one

Cat. No.: B15162628
CAS No.: 821789-44-0
M. Wt: 236.16 g/mol
InChI Key: KYDFGZVCUIZXMX-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-1-(4-fluorophenyl)-2-hydroxy-2-methylpropan-1-one is a fluorinated organic compound characterized by its trifluoromethyl group and fluorophenyl moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the Friedel-Crafts acylation reaction. In this process, 4-fluorobenzene is reacted with trifluoroacetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors, which allow for precise control over reaction conditions and improved safety. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various derivatives, such as carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

  • Substitution: Substitution reactions involving the trifluoromethyl group can lead to the formation of different fluorinated compounds.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate and chromic acid, with reactions typically carried out under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions, with reactions performed in anhydrous ether.

  • Substitution: Various nucleophiles can be used for substitution reactions, with reaction conditions depending on the specific nucleophile.

Major Products Formed:

  • Oxidation: Trifluoromethyl carboxylic acids

  • Reduction: Trifluoromethyl alcohols or amines

  • Substitution: Various fluorinated derivatives

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to investigate the effects of fluorination on biological systems. Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for drug development. Industry: It is utilized in the production of specialty chemicals and materials, such as fluoropolymers and fluorinated solvents.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, leading to specific biological activities. The exact mechanism of action depends on the specific application and target system.

Comparison with Similar Compounds

  • 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one

  • 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine

  • 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-ol

Uniqueness: 3,3,3-Trifluoro-1-(4-fluorophenyl)-2-hydroxy-2-methylpropan-1-one is unique due to its hydroxyl and methyl groups, which provide additional functionalization options compared to its similar compounds. This allows for greater versatility in chemical synthesis and application.

Properties

CAS No.

821789-44-0

Molecular Formula

C10H8F4O2

Molecular Weight

236.16 g/mol

IUPAC Name

3,3,3-trifluoro-1-(4-fluorophenyl)-2-hydroxy-2-methylpropan-1-one

InChI

InChI=1S/C10H8F4O2/c1-9(16,10(12,13)14)8(15)6-2-4-7(11)5-3-6/h2-5,16H,1H3

InChI Key

KYDFGZVCUIZXMX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)F)(C(F)(F)F)O

Origin of Product

United States

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